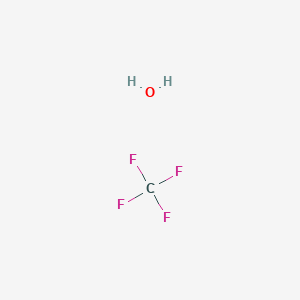

Carbon tetrafluoride water

Description

Significance of Carbon Tetrafluoride as a Model Hydrophobic Solute in Aqueous Research

In the study of aqueous solutions, carbon tetrafluoride serves as a crucial model for understanding hydrophobic interactions. Hydrophobicity is the tendency of nonpolar substances to aggregate in an aqueous environment and exclude water molecules. nih.gov The choice of CF₄ as a model solute is due to its distinct characteristics:

Simplicity and Symmetry: Its small size and perfect tetrahedral symmetry simplify theoretical calculations and simulations of its behavior in water.

Chemical Inertness: The exceptional stability of the C-F bonds means that CF₄ does not react with water, ensuring that any observed phenomena are due to physical interactions (solvation) rather than chemical changes. wikipedia.org

Apolar Nature: With a dipole moment of zero, CF₄ is unequivocally nonpolar, making it an ideal candidate to study the effects of a nonpolar solute on the structure and thermodynamics of water without the complication of electrostatic interactions. wikipedia.org

By studying the aqueous system of carbon tetrafluoride, researchers can isolate and investigate the core principles of the hydrophobic effect, which is a primary driving force in numerous biological and chemical processes, including protein folding and ligand binding. nih.govarxiv.org

Overview of Hydrophobicity and Solubility of Carbon Tetrafluoride in Aqueous Systems

Carbon tetrafluoride is characterized by its extreme hydrophobicity and very low solubility in water. wikipedia.orgsolubilityofthings.com Its nonpolar structure limits its ability to form favorable interactions, such as hydrogen bonds, with polar water molecules. solubilityofthings.com This results in an inability to dissolve to any significant extent. solubilityofthings.comquora.com Reports indicate its solubility is approximately 20 mg/L, or about 0.005% by volume at 20°C. wikipedia.orgnih.gov This low solubility in aqueous environments means that when released, it tends to remain in the atmosphere. solubilityofthings.com In contrast, it is highly soluble in nonpolar organic solvents like benzene (B151609) and chloroform. wikipedia.org

Hydrophobic hydration refers to the process by which water molecules arrange themselves around a nonpolar solute. This process is central to understanding why substances like carbon tetrafluoride are insoluble in water. The prevailing theory suggests that introducing a nonpolar molecule into water disrupts the existing hydrogen-bond network of the water molecules. arxiv.org To accommodate the solute, a "cavity" must be formed, which has significant thermodynamic consequences.

Early models described the formation of "iceberg"-like, ordered structures of water around nonpolar solutes. nih.gov This ordering of water molecules results in a significant decrease in entropy, which is thermodynamically unfavorable and drives the hydrophobic molecules to aggregate, thus minimizing their contact surface area with water. nih.gov

The study of carbon tetrafluoride's interaction with water presents several methodological challenges for researchers.

Low Solubility: The extremely low solubility of CF₄ makes it difficult to prepare aqueous solutions of sufficient concentration for many experimental techniques. wikipedia.orgnih.gov This complicates direct measurement of its thermodynamic properties in water.

Analytical Contamination: A significant challenge in analyzing fluorinated compounds at trace levels is the potential for background contamination. acs.org Many components used in laboratory and sampling equipment are made from perfluorinated polymers like Polytetrafluoroethylene (PTFE). acs.orgwikipedia.org This can lead to leaching and artificially high readings, compromising the accuracy of measurements.

Inertness and Detection: The chemical inertness that makes CF₄ a good model solute also makes it difficult to detect and quantify. wikipedia.org For instance, in gas chromatography, the small size of the fluorine atom reduces the efficiency of electron capture detection. acs.org This necessitates the use of highly sensitive and specific techniques like mass spectrometry, which can be expensive and require extensive sample preparation and purification to eliminate background interference. acs.orgrsc.org

Computational and Spectroscopic Demands: Given the weak nature of the interactions and the experimental difficulties, researchers often rely on a combination of advanced computational simulations and specialized spectroscopic methods to probe the subtle structural and dynamic changes in water upon the introduction of CF₄. acs.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

20615-97-8 |

|---|---|

Molecular Formula |

CH2F4O |

Molecular Weight |

106.020 g/mol |

IUPAC Name |

tetrafluoromethane;hydrate |

InChI |

InChI=1S/CF4.H2O/c2-1(3,4)5;/h;1H2 |

InChI Key |

SQSHUFGUDWFGOX-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)F.O |

Origin of Product |

United States |

Molecular Level Interactions and Solvation Thermodynamics of Carbon Tetrafluoride in Water

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of molecular interactions that are often difficult to probe experimentally. Techniques such as molecular dynamics simulations and quantum mechanical calculations offer a detailed view of the structure, dynamics, and thermodynamics of the carbon tetrafluoride-water system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, providing a dynamic picture of molecular interactions.

MD simulations have been employed to explore the solvation of carbon tetrafluoride in water. These simulations reveal how water molecules arrange themselves around a CF4 molecule and how the dynamics of these water molecules are affected. Studies have shown that water molecules near a hydrophobic solute like CF4 exhibit altered dynamics compared to bulk water. acs.org This includes changes in hydrogen bond networks and reorientational motions. The simulations help in understanding the hydrophobic effect at a molecular level, a phenomenon crucial in many chemical and biological processes.

The behavior of carbon tetrafluoride at the interface between water and other phases, such as a membrane or an organic solvent like hexane, is critical in many applications. Molecular dynamics simulations of liquid-liquid interfaces, for instance between water and carbon tetrachloride (a molecule with similarities to CF4), show that the interface is not sharp on a microscopic level but has a thickness of several angstroms. ysu.amaip.org Simulations of carbon tetrafluoride at a water-hexane interface can reveal the preferred orientation and distribution of CF4 molecules, providing insights into interfacial tension and transport phenomena. nih.govresearchgate.net For example, studies on similar systems have shown that the presence of solutes can significantly alter the structure and properties of the interface. acs.orgelsevierpure.com

The movement of carbon tetrafluoride through water is another key aspect studied using MD simulations. These simulations can calculate diffusion coefficients, which quantify the rate at which a substance spreads through another. Understanding the diffusion of CF4 in aqueous environments is important for modeling its transport in various systems. For instance, the diffusion of molecules in confined environments, such as within carbon nanotubes, can be significantly different from that in bulk solution. ufpel.edu.brrsc.org

Ab Initio and Density Functional Theory (DFT) Calculations

For a more fundamental understanding of the interactions between carbon tetrafluoride and water, quantum mechanical calculations are employed. These methods solve the Schrödinger equation to describe the electronic structure of molecules, providing highly accurate information about molecular geometries, interaction energies, and vibrational frequencies.

Ab initio and Density Functional Theory (DFT) calculations are used to characterize the structure and stability of small clusters of carbon tetrafluoride and water molecules, denoted as (H2O)n-CF4. spiedigitallibrary.org These calculations have shown that even though CF4 is hydrophobic, it can form stable complexes with water clusters. spiedigitallibrary.org For example, a complex between one CF4 molecule and three water molecules, (H2O)3-CF4, has been shown to have a significant binding energy. spiedigitallibrary.org The geometry of these clusters reveals the specific ways in which water molecules interact with the fluorine atoms of CF4.

Different DFT functionals and basis sets are used to optimize the geometry of these clusters and calculate their binding energies and vibrational frequencies. spiedigitallibrary.orgmdpi.com For instance, simulations have been performed using the wB97XD and PBE functionals with the 6-31G(d,p) basis set, and the MP2 method with the VDZ basis set. spiedigitallibrary.org The results from these calculations provide a detailed picture of the forces holding the carbon tetrafluoride and water molecules together in these small clusters.

Table 1: Binding Energies for (H2O)n-CF4 Complexes

| Complex | Method | Binding Energy (kcal/mol) |

| (H2O)3 - CF4 | DFT/wB97XD | 3.7 spiedigitallibrary.org |

This table presents the calculated binding energy for a complex of three water molecules with one carbon tetrafluoride molecule, as determined by Density Functional Theory (DFT) calculations.

Continuum Solvation Models and Free Energy Calculations

Continuum solvation models offer a computationally efficient way to study the thermodynamics of solvation by representing the solvent as a continuous dielectric medium rather than individual molecules. arxiv.orgacs.orgresearchgate.netwiley-vch.de This approach is particularly useful for calculating properties like hydration free energies.

Hydrophobic Solubilities and Hydration Free Energies of Carbon Tetrafluoride

The low solubility of carbon tetrafluoride in water is a classic example of hydrophobic behavior. acs.org The hydration free energy, which is the change in Gibbs free energy when a solute is transferred from the gas phase to a solvent, is a key thermodynamic quantity for understanding this phenomenon. A positive hydration free energy indicates that the solvation process is unfavorable.

Experimental measurements of the solubility of CF4 in water provide a basis for determining its hydration free energy. acs.org Theoretical calculations using continuum solvation models can also predict these values. These models typically require the definition of a cavity in the dielectric continuum that represents the solute molecule. acs.orgresearchgate.net The accuracy of these calculations depends on the model's parameterization, including the size of the cavity and the treatment of non-electrostatic contributions like dispersion and cavitation energy. arxiv.orgyoutube.com For instance, some models use a single solvent-dependent parameter to scale dispersion corrections. arxiv.org

Table 2: Thermodynamic Properties of Carbon Tetrafluoride in Water

Application of Statistical Thermodynamic Models (e.g., Quasi-Chemical Theory)

Statistical thermodynamic models, such as the Quasi-Chemical Theory (QCT), provide a more detailed picture of solvation by partitioning the hydration free energy into different components. QCT, for instance, can separate the contributions from the immediate vicinity of the solute (the "inner shell") and the bulk solvent. This approach allows for a more nuanced understanding of the factors driving hydrophobic solvation, such as the role of water-water hydrogen bonding in the first solvation shell. While the direct application of QCT to carbon tetrafluoride in water is not extensively detailed in the provided search results, the principles of the theory are relevant to understanding its hydration.

Advanced Approaches for Solvation Thermodynamics (e.g., 1D-RISM with Deep Learning)

To improve the accuracy of solvation free energy predictions, researchers are developing advanced computational methods. One such approach combines the one-dimensional reference interaction site model (1D-RISM) with deep learning. rsc.orgmdpi.com RISM is a statistical mechanical theory that describes the solvent structure around a solute. rsc.orgscm.com While computationally less expensive than explicit solvent simulations, standard RISM can have significant errors in predicting solvation free energies. mdpi.com

By training a deep learning model on data from RISM calculations, it is possible to create a predictive model that significantly reduces these errors, achieving predictions that approach chemical accuracy. rsc.org This hybrid approach has been shown to be effective for various solutes and solvents, including aqueous systems, and offers a promising avenue for rapidly and accurately calculating the solvation thermodynamics of molecules like carbon tetrafluoride. rsc.orgmdpi.com These methods can also be extended to predict solvation free energies in various solvents, not just water. nih.gov

Table 3: Compound Names Mentioned

Clathrate Hydrate Formation and Stability of Carbon Tetrafluoride

Experimental Investigations of CF4 Clathrate Hydrates

Experimental studies have provided crucial data on the conditions under which CF4 hydrates form and dissociate, the speed of these processes, and how they are affected by chemical additives.

Thermodynamic Equilibrium Conditions (Pressure-Temperature Regimes)

The stability of carbon tetrafluoride clathrate hydrates is defined by specific pressure and temperature conditions. Experimental measurements have been conducted to determine the three-phase (hydrate-water-fluid CF4) equilibrium curve. Dissociation conditions for CF4 hydrates have been measured in the temperature range of 273.8 K to 278.3 K, corresponding to pressures between 4.55 MPa and 11.57 MPa. researchgate.net Further investigations have extended this range, examining the hydrate's phase behavior from 276 K to 317 K at pressures reaching up to 454 MPa. acs.orgacs.org

Below is a table representing the experimental dissociation equilibrium data for CF4 clathrate hydrates.

| Temperature (K) | Pressure (MPa) |

| 273.8 | 4.55 |

| 275.3 | 6.12 |

| 276.1 | 7.08 |

| 276.6 | 7.92 |

| 277.2 | 9.11 |

| 278.3 | 11.57 |

| Data sourced from experimental measurements. researchgate.net |

Kinetic Studies of Formation and Dissociation

Kinetic studies focus on the rates of hydrate (B1144303) formation and dissociation, providing insights into aspects like the induction time (the time before hydrate crystals start to form), formation rates, and apparent rate constants. researchgate.net These studies have been performed at various initial temperatures (275.3 K, 276.1 K, and 276.6 K) and pressures (7.08 MPa to 11.83 MPa). researchgate.net

The findings indicate a clear relationship between the initial conditions and the kinetics of formation. researchgate.net Specifically, at a constant temperature, increasing the initial pressure leads to a shorter induction time. researchgate.net Conversely, the rate of CF4 hydrate formation, the apparent rate constant, the gas storage capacity, and the conversion of water to hydrate all increase with higher initial pressure. researchgate.net A similar trend is observed when the initial temperature is decreased at a constant pressure. researchgate.net

Effect of Initial Conditions on CF4 Hydrate Formation Kinetics

| Parameter | Effect of Increasing Initial Pressure (at constant T) | Effect of Decreasing Initial Temperature (at constant P) |

|---|---|---|

| Induction Time | Decreases | Decreases |

| Formation Rate | Increases | Increases |

| Apparent Rate Constant | Increases | Increases |

| Storage Capacity | Increases | Increases |

| Water to Hydrate Conversion | Increases | Increases |

Based on findings from kinetic experiments. researchgate.net

Structural and Microscopic Characterization of CF4 Hydrates

Understanding the microscopic structure of CF4 hydrates, including which cages the guest molecules occupy and how the structure responds to pressure, is essential for a complete picture of their behavior.

Cage Occupancy and Host-Guest Interactions

Carbon tetrafluoride forms a structure I (sI) clathrate hydrate. acs.org This structure is composed of two types of cages: a small pentagonal dodecahedron cage (5¹²) referred to as the S-cage, and a larger tetrakaidecahedron cage (5¹²6²) known as the M-cage. acs.org Laser Raman spectroscopic analysis has been employed to determine which of these cages the CF4 molecules occupy. acs.orgacs.org

In the low-pressure region, CF4 molecules were found to occupy only the larger M-cages. acs.org However, at high pressures (above 70 MPa), a split in the Raman spectra for the symmetric C-F vibration is observed. acs.orgacs.org This splitting provides direct evidence that CF4 molecules can occupy both the S- and M-cages of the structure I hydrate in this high-pressure regime. acs.orgacs.org Further analysis indicates that the occupancy of the smaller S-cages by CF4 molecules increases as the pressure rises. acs.org The interactions between the guest (CF4) and host (water) molecules are primarily of the van der Waals type, which stabilize the cage structures. rsc.org

Impact of Pressure on Hydrate Cage Structure

The influence of pressure on the physical structure of the CF4 hydrate cages has also been examined. acs.orgacs.org Raman spectroscopy of the intermolecular O-O vibrations within the hydrate lattice was used to probe changes in the cage structure under pressure. acs.org The results show a notable pressure independence of these vibrations. acs.orgacs.org This finding indicates that the water cages of the CF4 hydrate are remarkably rigid and are hardly compressed or shrunk by the application of high pressure. acs.orgacs.org

Theoretical and Computational Modeling of CF4 Clathrate Hydrates

The study of carbon tetrafluoride (CF4) clathrate hydrates is significantly enhanced by theoretical and computational modeling, which provides insights into their formation, stability, and the molecular-level interactions that govern their behavior. These methods are crucial for understanding the conditions under which CF4 hydrates can form and for predicting their properties, complementing experimental investigations.

Application of Van der Waals and Platteeuw Solid Solution Theory

The foundational theoretical framework for describing clathrate hydrate thermodynamics is the solid solution theory developed by van der Waals and Platteeuw. mdpi.com This model forms the basis for most thermodynamic predictions of hydrate formation conditions, such as the temperature and pressure at which hydrates will form. mdpi.com The theory treats clathrate hydrates as non-stoichiometric solid solutions where guest molecules are enclosed within the cavities of a host water lattice.

The van der Waals and Platteeuw (vdWP) theory has been successfully applied to various hydrates to predict dissociation pressures and the occupancy of guest molecules within the different types of cages in the hydrate structure. researchgate.net The core of the model is based on statistical thermodynamics. mdpi.com One of the key assumptions of the classical vdWP theory is that the guest molecules can move freely within the cavities. researchgate.net

In the context of CF4, which is a relatively voluminous guest molecule, the vdWP equation of state has been utilized to investigate its behavior in clathrate hydrates. csic.es The theory helps in understanding the stability of the hydrate structure with such large guests. For small guest molecules, which can occupy lattice cavities multiple times, modifications to the original vdWP model have been developed to account for this phenomenon, which significantly impacts hydrate stability and thermodynamic properties. researchgate.netnih.gov

The Langmuir constant is a critical parameter in the vdWP model, and it is calculated by integrating the potential energy of the guest-host interactions over the volume of the hydrate cavity. The following table outlines the key assumptions of the classical vdWP model.

| Key Assumptions of the Classical Van der Waals and Platteeuw Model |

| The host lattice's contribution to the free energy is independent of the guest molecules. |

| Each cavity can contain at most one guest molecule (this is modified in newer models). researchgate.netnih.gov |

| There are no interactions between guest molecules in different cavities. |

| The guest molecules can rotate freely within the cavity. researchgate.net |

| Classical statistics are considered valid. researchgate.net |

The application of the vdWP theory, often in conjunction with equations of state for the fluid phases, remains a powerful tool for predicting the phase equilibria of clathrate hydrates, including those containing carbon tetrafluoride. mdpi.comresearchgate.net

Molecular Simulation of Clathrate Hydrate Systems (e.g., for mixed hydrates)

Molecular simulations, including molecular dynamics (MD) and quantum mechanical (QM) methods, provide a detailed, atomistic-level view of clathrate hydrate systems. These computational techniques are invaluable for investigating the structure, stability, and dynamics of hydrates, offering insights that are often difficult to obtain through experiments alone. csic.escecam.org

Quantum mechanical simulations have been specifically performed for carbon tetrafluoride as a guest molecule in type I clathrate hydrate to assess the stability and the ability of the CF4 molecule to diffuse through the water crystal lattice. csic.es These simulations have confirmed the high stability of the clathrate structure with CF4 as a guest and highlighted the significant energy barriers that hinder the diffusion of the gas molecule between the water cages. csic.es The transport of the guest molecule requires substantial deformation of the water lattice. csic.es Interestingly, these energy barriers can be reduced due to the reordering of water hydrogen bonds and the temporary formation of new hydrogen bonds with the fluorine atoms of the guest molecule. csic.es

Molecular dynamics simulations are widely used to study the physical movements of molecules and the time evolution of atomic positions in various hydrate systems. researchgate.net These simulations have been applied to investigate pure, binary, and mixed gas hydrates. researchgate.net For instance, MD simulations can be used to study the mechanisms of hydrate formation and dissociation, the effect of cage occupancy on thermodynamic stability, and the influence of promoters or inhibitors on hydrate systems. researchgate.netmatec-conferences.org

The table below summarizes findings from a quantum mechanical study on the stability and diffusion barriers of various fluorinated methane (B114726) derivatives, including CF4, within type I hydrates.

| Guest Molecule | Relative Stability | Key Finding on Diffusion |

| CH4 | High | Lower energy barrier compared to fluorinated derivatives. |

| CH3F | High | Exhibits a distinct swing movement during transition. |

| CHF3 | High | Molecular radius is similar to CF4, leading to comparable ring tension. csic.es |

| CF4 | High | High energy barrier for inter-cage diffusion due to its size. csic.es |

These computational studies are essential for understanding the microscopic behavior of CF4 in clathrate hydrates and for developing more accurate models for hydrate-based applications. The insights gained from molecular simulations can also be used to refine and validate more macroscopic thermodynamic models like the vdWP theory. cecam.org

Environmental Behavior and Transformation Mechanisms of Carbon Tetrafluoride in Water Containing Systems

Environmental Fate Processes in Aquatic Environments

Once introduced into aquatic environments, the behavior of carbon tetrafluoride is dominated by physical partitioning processes rather than chemical or biological degradation. Its properties dictate a rapid transfer from the water column to the atmosphere.

Volatilization is the primary and most significant fate process for carbon tetrafluoride in aquatic systems. nih.gov This is due to its high Henry's Law constant, which indicates a strong tendency to partition from water to air. handwiki.orgnih.gov The Henry's Law constant for carbon tetrafluoride is reported to be 5.15 atm·m³/mol at 25°C. wikipedia.orgnih.gov

Based on this constant, volatilization half-lives are estimated to be very short. For a model river, the half-life is approximately 3 hours, and for a model lake, it is about 4 days. nih.gov This rapid transfer means that any carbon tetrafluoride entering a surface water body will not persist in the aqueous phase but will quickly move into the atmosphere, where it is known to be an extremely long-lived greenhouse gas. wikipedia.orgnih.gov

Physicochemical Properties Governing Volatilization of Carbon Tetrafluoride

| Property | Value | Reference |

|---|---|---|

| Henry's Law Constant (25 °C) | 5.15 atm·m³/mol | wikipedia.orgnih.gov |

| Water Solubility (25 °C) | 18.8 mg/L | nih.gov |

| Vapor Pressure | High (gas at standard conditions) | nih.gov |

| Estimated Volatilization Half-Life (Model River) | 3 hours | nih.gov |

| Estimated Volatilization Half-Life (Model Lake) | 4 days | nih.gov |

The tendency of carbon tetrafluoride to adsorb to suspended solids and sediment in aquatic environments is exceptionally low. nih.gov This behavior is predicted by its octanol-water partition coefficient (log Kₒw) of 1.18 and its estimated organic carbon-water (B12546825) partition coefficient (Kₒc). nih.gov

Generally, for per- and polyfluoroalkyl substances (PFAS), the potential to sorb to organic matter in soil and sediment increases with the length of the perfluoroalkyl chain. itrcweb.orgresearchgate.net As carbon tetrafluoride represents the shortest possible perfluorinated compound, its hydrophobic interaction with organic carbon is minimal. libretexts.org Consequently, it is not expected to bind significantly with particulate matter in the water column or accumulate in bottom sediments. nih.gov Any minor amounts present in water will remain in the dissolved phase until volatilization occurs.

Partitioning Coefficients for Carbon Tetrafluoride

| Coefficient | Value | Significance | Reference |

|---|---|---|---|

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.18 | Indicates low lipophilicity and low potential for partitioning into organic matter. | nih.gov |

| Kₒc (Organic Carbon-Water Partition Coefficient) | Low (inferred) | Indicates a low tendency to adsorb to organic carbon in soil and sediment. | nih.govitrcweb.org |

Carbon tetrafluoride is virtually inert to both hydrolysis and biodegradation under typical environmental conditions. wikipedia.orgnih.gov Its extreme stability is a result of the carbon-fluorine bond, which is the strongest single bond in organic chemistry with a bond energy of approximately 515 kJ·mol⁻¹. wikipedia.orghandwiki.org This makes the molecule highly resistant to cleavage by water (hydrolysis), acids, or bases. wikipedia.orghandwiki.org

Similarly, biodegradation is not considered a significant environmental fate process for carbon tetrafluoride. nih.gov The stability of the C-F bond and the structure of perfluorinated compounds make them highly recalcitrant to microbial degradation. nih.govresearchgate.net While some more complex fluorinated compounds can be partially transformed by microorganisms, the complete breakdown (mineralization) is rarely observed, and for a molecule as stable as CF₄, such processes are not expected to occur. nih.govresearchgate.net Studies on catalytic hydrolysis show that decomposition of CF₄ requires extreme conditions, such as temperatures exceeding 600-700°C and the presence of specific catalysts like alumina-based metal oxides, further highlighting its persistence in natural aqueous systems. researchgate.netuni-muenchen.demdpi.com

Interaction with Ice and Cryospheric Systems

The cryosphere, including polar ice sheets and glaciers, acts as a long-term sink for atmospheric gases. nih.govamnh.org The interaction of carbon tetrafluoride with ice is a key mechanism for its removal from the atmosphere and subsequent long-term storage.

Carbon tetrafluoride can become embedded within ice through a ballistic process. Studies have shown that CF₄ molecules with high translational energies (≥3 eV) can penetrate the surface of amorphous solid water and become trapped. This embedding is a physical process activated by the kinetic energy of the incident molecule.

The probability of a CF₄ molecule embedding in ice is less than that of a noble gas like Xenon (Xe) but greater than that of a larger molecule like Sulfur Hexafluoride (SF₆). This suggests that for molecules with similar van der Waals radii, momentum is a key factor in determining if the molecule can penetrate deep enough into the ice surface to become embedded.

Once embedded, carbon tetrafluoride can be trapped within the ice structure. The maximum depth of this embedding has been determined to be less than the equivalent of four layers of hexagonal ice. The trapped gas can persist within the ice as long as the ice remains frozen.

The release of trapped CF₄ is temperature-dependent. Some molecules just below the ice surface can escape before significant ice desorption (sublimation) begins. As the ice is warmed, different desorption peaks are observed, indicating that CF₄ is trapped at various depths or sites within the ice structure. This process of trapping in firn (partially compacted snow) and ice is the basis for using polar ice cores to reconstruct past atmospheric concentrations of long-lived gases like carbon tetrafluoride. nih.govbas.ac.uk The analysis of air bubbles trapped in Antarctic and Greenland ice cores provides a direct record of the atmospheric history of CF₄, confirming its persistence over geological timescales. amnh.orgbas.ac.uknasa.gov

Decomposition and Degradation in Aqueous or Water-Assisted Environments

Carbon tetrafluoride (CF₄), characterized by its high stability and strong carbon-fluorine bonds, presents a significant challenge for environmental remediation. wikipedia.orguni-muenchen.de Its decomposition in systems containing water is not spontaneous and requires specific energetic inputs or catalytic pathways. This section explores the mechanisms of CF₄ transformation in aqueous or water-assisted environments, focusing on catalytic and electrochemical methods that facilitate the breakdown of this persistent greenhouse gas.

Catalytic Hydrolysis Mechanisms of Carbon Tetrafluoride (e.g., using metal oxide catalysts, proton donors)

CF₄ + 2H₂O → CO₂ + 4HF mdpi.com

The primary challenge in this process is the activation of the highly stable C-F bond. mdpi.com Research has centered on the use of metal oxide catalysts, which provide active sites for the reaction, and the role of proton donors in facilitating bond cleavage. mdpi.comdntb.gov.ua

Metal Oxide Catalysts

Lewis acid-based metal oxides, particularly various forms of alumina (B75360) (Al₂O₃), are frequently cited for their potential in catalyzing CF₄ hydrolysis. mdpi.com The aluminum atom acts as the active site for activating the C-F bond. mdpi.com However, the effectiveness of pure alumina catalysts, such as γ-Al₂O₃ and θ-Al₂O₃, is often hindered by rapid deactivation due to fluorine poisoning, where fluoride (B91410) ions strongly bond to the active sites. uni-muenchen.demdpi.com

To overcome this limitation, studies have focused on doping alumina with other metals. Gallium (Ga) has proven particularly effective. Doping θ-Al₂O₃ with gallium significantly enhances catalytic activity and longevity. uni-muenchen.de Research has demonstrated that a Ga-doped θ-Al₂O₃ catalyst can achieve 100% decomposition of CF₄ at 600°C and maintain this efficiency for over 1,000 hours. uni-muenchen.de In contrast, under the same conditions, γ-Al₂O₃ and undoped θ-Al₂O₃ show lower conversion rates and rapid deactivation. uni-muenchen.de

The enhanced performance of the Ga/θ-Al₂O₃ catalyst is attributed to a regenerative mechanism. The introduced gallium exists as tetracoordinated sites (GaIV) which readily dissociate water to form hydroxyl groups (Ga-OH). uni-muenchen.de These Ga-OH groups assist in the defluorination of the poisoned aluminum active sites (Al-F), regenerating the active Al-OH sites and thus sustaining the catalytic cycle. uni-muenchen.de This process is supported by both experimental data from techniques like in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and theoretical density functional theory (DFT) calculations. uni-muenchen.de

The kinetics of CF₄ hydrolysis over these catalysts can be described using the Langmuir-Hinshelwood model, which analyzes the reaction steps at the catalyst surface, including the initial conversion of CF₄ and the regeneration of catalyst sites. mdpi.comresearchgate.net

Table 1: Performance of Various Metal Oxide Catalysts in CF₄ Catalytic Hydrolysis

| Catalyst | Reaction Temperature (°C) | CF₄ Decomposition (%) | Stability/Remarks | Source |

|---|---|---|---|---|

| γ-Al₂O₃ | 600 | ~75% (initial) | Loses ~40% of activity within 40 hours. | uni-muenchen.de |

| θ-Al₂O₃ | 600 | ~81% (initial) | Loses ~15% of activity within 40 hours. | uni-muenchen.de |

| Ga/θ-Al₂O₃ | 600 | 100% | Stable for over 1,000 hours with no significant activity decline. | uni-muenchen.de |

| Zr/γ-Al₂O₃ | 650 | 85% | Maintained activity for over 60 hours. | researchgate.net |

Role of Proton Donors

The activation of the C-F bond can also be promoted through the use of proton donors. dntb.gov.ua In the context of catalytic hydrolysis, water itself serves as the ultimate proton donor, providing the hydrogen atoms necessary to form HF. mdpi.com The mechanism on Ga-doped alumina highlights this, where the dissociation of water on gallium sites is a critical step for regenerating the active aluminum sites. uni-muenchen.de This demonstrates that facilitating the availability and reactivity of protons at the catalyst surface is key to an efficient hydrolysis process.

Mediated Electrochemical Reduction in Aqueous Media

Mediated electrochemical reduction offers an alternative, non-combustion pathway for the degradation of carbon tetrafluoride at ambient temperatures. This process utilizes electrogenerated species (mediators) in an aqueous solution to facilitate the reductive breakdown of CF₄.

One notable approach involves an "electroscrubbing" system where a mediator is electrochemically generated and regenerated in a highly alkaline aqueous medium. epa.gov In a study using this method, an electrogenerated Co¹⁺ species, derived from a [CoII(OH)₄]²⁻ precursor in a 10 M sodium hydroxide (B78521) (NaOH) solution, was shown to be an effective mediator. epa.gov This system achieved up to 99.25% degradation of CF₄. epa.gov The degradation products were found to be dependent on the carrier gas used. When nitrogen (N₂) was the carrier gas, the primary product was ethanol. epa.gov In contrast, using air or hydrogen (H₂) as the carrier gas resulted in the formation of trifluoromethane (B1200692) (CHF₃) and carbonyl fluoride (COF₂). epa.gov

Another study explored a similar electroscrubbing process using a different mediator, Cu¹⁺[Ni²⁺(CN)₄]¹⁻, in a 10 M potassium hydroxide (KOH) solution. cranfield.ac.uk This system demonstrated a CF₄ removal efficiency of up to 96% at room temperature. cranfield.ac.uk The efficiency of the process was observed to be dependent on the initial concentration of CF₄; as the feed concentration was increased from 10 ppm to 30 ppm, the removal efficiency decreased from 95% to 30%. cranfield.ac.uk The continuous electrochemical regeneration of the Cu¹⁺ mediator was crucial for sustaining the degradation process. cranfield.ac.uk

Table 2: Mediated Electrochemical Reduction of CF₄ in Aqueous Systems

| Mediator System | Aqueous Medium | Degradation Efficiency (%) | Key Products | Source |

|---|---|---|---|---|

| Electrogenerated Co¹⁺ from [CoII(OH)₄]²⁻ | 10 M NaOH | Up to 99.25% | Ethanol (with N₂ carrier gas); CHF₃, COF₂ (with air or H₂ carrier gas) | epa.gov |

| Electrogenerated Cu¹⁺[Ni²⁺(CN)₄]¹⁻ | 10 M KOH | Up to 96% (at 10 ppm CF₄) | Not specified | cranfield.ac.uk |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the molecular structure and bonding characteristics of CF₄?

- Methodological Answer : The molecular structure of CF₄ can be analyzed using X-ray crystallography for solid-state characterization or infrared (IR) spectroscopy to study vibrational modes and symmetry (e.g., tetrahedral geometry). Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is employed for purity assessment and structural validation .

- Data Example :

| Technique | Application to CF₄ | Key Parameters |

|---|---|---|

| IR Spectroscopy | C-F stretching modes (~1280 cm⁻¹) | Resolution: 0.5 cm⁻¹ |

| GC-MS | Retention time and fragmentation patterns | Column: Agilent HayeSep Q |

Q. How can researchers accurately quantify CF₄ concentrations in atmospheric samples?

- Methodological Answer : Use gas chromatography with thermal conductivity detection (GC-TCD) calibrated against certified reference materials. For trace-level analysis, electron capture detection (GC-ECD) improves sensitivity. Pre-concentration techniques (e.g., cryogenic trapping) enhance detection limits .

- Critical Consideration : Ensure chromatographic resolution of CF₄ from co-eluting gases like N₂ and O₂ using a 3 m × 3 mm HayeSep Q column .

Q. What thermodynamic properties of CF₄ are critical for modeling its environmental persistence?

- Methodological Answer : Key properties include its radiative efficiency (8 µm IR absorption band) and atmospheric lifetime (>10,000 years). Use ab initio calculations (e.g., density functional theory) to predict infrared cross-sections and compare with satellite-derived atmospheric data .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental data on CF₄’s atmospheric residence time be resolved?

- Methodological Answer : Discrepancies arise from assumptions in photochemical models (e.g., stratospheric UV dissociation rates). Validate models using isotopic tracing (e.g., δ¹³C of CF₄) and long-term monitoring datasets. Incorporate kinetic data from laboratory studies on CF₄ reactivity with OH radicals .

- Case Study : Theoretical models predict a 10,000-year residence time, but isotopic decay signatures in ice cores may refine this estimate .

Q. What experimental designs are effective for studying CF₄-water interactions despite its low solubility?

- Methodological Answer : High-pressure reactors or supercritical CO₂ systems can force CF₄-water contact for interfacial studies. Computational molecular dynamics (MD) simulations reveal weak van der Waals interactions and hydrogen-bond disruption at the water-CF₄ interface .

- Data Example :

| System | Solubility (mg/L) | Interaction Energy (kJ/mol) |

|---|---|---|

| CF₄ in H₂O (25°C) | 0.001 | -0.2 (van der Waals) |

Q. How can researchers design experiments to investigate CF₄’s role in stratospheric infrared energy trapping?

- Methodological Answer : Deploy Fourier-transform infrared (FTIR) spectrometers on high-altitude balloons or satellites to measure CF₄’s 8 µm absorption band. Validate with ground-based radiative transfer models (e.g., MODTRAN) .

Data Contradiction and Synthesis

Q. What strategies address conflicting reports on CF₄’s natural vs. anthropogenic sources?

- Methodological Answer : Use source apportionment techniques:

- Isotopic Fingerprinting : Compare δ¹⁸O/δ¹³C ratios in industrial vs. natural CF₄.

- Emission Inventories : Cross-reference production data (e.g., semiconductor manufacturing) with atmospheric concentration trends .

Literature Review and Data Management

Q. How should researchers conduct systematic reviews on CF₄’s environmental impact?

- Methodological Answer : Follow EPA guidelines for literature classification: prioritize peer-reviewed studies, exclude non-English/non-peer-reviewed sources (e.g., blogs), and categorize by themes (e.g., atmospheric chemistry, toxicity) .

Tables for Reference

Table 1 : Analytical Techniques for CF₄ Characterization

| Technique | Purpose | Sensitivity | Limitations |

|---|---|---|---|

| GC-TCD | Quantitative analysis | 0.1 ppm | Co-elution with N₂/O₂ |

| FTIR Spectroscopy | IR absorption profiling | 0.01 cm⁻¹ | Requires high-purity samples |

Table 2 : Key Thermodynamic Properties of CF₄

| Property | Value | Environmental Relevance |

|---|---|---|

| Atmospheric Lifetime | >10,000 years | Long-term GHG impact |

| Radiative Efficiency | 0.1 W/m²/ppb | Infrared energy trapping |

| Global Warming Potential | 7,390 (100-year horizon) | Comparative climate impact |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.